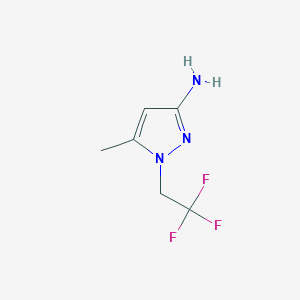

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

描述

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine (C₆H₈F₃N₃) is a fluorinated pyrazole derivative characterized by a trifluoroethyl substituent at the 1-position and an amino group at the 3-position of the pyrazole ring. Its molecular structure (SMILES: CC1=CC(=NN1CC(F)(F)F)N) and InChIKey (KTWXVQOHLGSELI-UHFFFAOYSA-N) highlight the electron-withdrawing trifluoroethyl group, which significantly influences its physicochemical properties . Fluorine substitution enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity, as noted in fluorinated pharmaceuticals .

属性

IUPAC Name |

5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-4-2-5(10)11-12(4)3-6(7,8)9/h2H,3H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWXVQOHLGSELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

Reduction: Formation of pyrazole-3-amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学研究应用

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine are compared to analogous pyrazole derivatives below.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Fluorine Substitution: The trifluoroethyl group in the target compound enhances metabolic stability and reduces basicity compared to non-fluorinated analogs (e.g., 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine) . Fluorinated analogs like {1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine exhibit superior pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity .

Heterocyclic Modifications :

- Thiazole-containing derivatives (e.g., 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine ) display enhanced reactivity in biological systems due to sulfur’s polarizability .

- Thiophene-substituted compounds (e.g., 1-[(3-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine ) show improved antimicrobial activity, attributed to sulfur’s electron-rich nature .

Synthetic Accessibility: The trifluoroethyl group in the target compound introduces synthetic complexity, requiring specialized reagents like phenyl(2,2,2-trifluoroethyl)iodonium triflate, as described in trifluoroethyl ester syntheses . Non-fluorinated analogs (e.g., 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine) are synthesized via simpler alkylation or coupling reactions .

Commercial and Industrial Relevance: The target compound’s discontinuation (as noted by CymitQuimica) contrasts with the commercial availability of analogs like 1-[(3-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine, which is actively supplied for drug discovery .

生物活性

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a novel pyrazole derivative with a unique trifluoroethyl group that has garnered attention for its potential biological activities. This compound, with the molecular formula C₆H₈F₃N₃ and CAS number 1006486-85-6, is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties.

Structural Characteristics

The structure of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can be represented as follows:

- Molecular Formula : C₆H₈F₃N₃

- SMILES : CC1=CC(=NN1CC(F)(F)F)N

- InChI : InChI=1S/C6H8F3N3/c1-4-2-5(10)11-12(4)3-6(7,8)9/h2H,3H₂,1H₃,(H₂,10,11)

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, some pyrazole compounds have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in vitro. The presence of the trifluoroethyl group may enhance this activity due to increased lipophilicity and potential interactions with biological targets.

Antibacterial Properties

Pyrazole derivatives have also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. Although direct studies on 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine are sparse, its structural similarity to other active pyrazoles suggests potential efficacy in this area.

Anticancer Potential

The anticancer activity of pyrazoles has been well-documented. Many derivatives show promise in inhibiting tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. The trifluoroethyl modification could potentially enhance the selectivity and potency of the compound against cancer cells.

Case Studies and Research Findings

While specific literature on 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is limited, studies on related compounds provide valuable insights:

These findings suggest that modifications in the pyrazole structure can significantly influence biological activity.

常见问题

Q. What are the common synthetic routes for 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of hydrazide precursors or through functionalization of pyrazole intermediates. For example, phosphorous oxychloride (POCl₃) at 120°C can cyclize substituted benzoic acid hydrazides to form pyrazole derivatives . To optimize yields:

- Use dry tetrahydrofuran (THF) and boron trifluoride etherate for diazonium salt formation, followed by controlled addition of alkyl nitrites at low temperatures (-20°C) to stabilize reactive intermediates .

- Introduce trifluoroethyl groups via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for N-H stretching (~3300–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) to confirm amine and trifluoroethyl groups .

- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm) and trifluoroethyl CF₃ group (δ ~120–125 ppm in ¹³C NMR) .

- Mass Spectrometry : Prioritize high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl or F atoms .

Q. How can researchers assess the purity of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine, and what thresholds are acceptable for experimental reproducibility?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. A purity ≥95% is standard for reproducibility in biological assays .

- Melting Point Analysis : Compare observed melting ranges (e.g., 124–128°C for similar pyrazole derivatives) with literature values to detect impurities .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or binding affinity of this compound in target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the trifluoroethyl group’s electron-withdrawing effect lowers HOMO energy, influencing reactivity .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). Pyrazole amines often form hydrogen bonds with active-site residues, which can be validated via mutagenesis studies .

Q. How can researchers resolve contradictions in spectral data or crystallographic refinements for this compound?

- Methodological Answer :

- Crystallographic Refinement : Employ SHELXL for small-molecule refinement. If residual electron density peaks persist, check for disordered trifluoroethyl groups or solvent occupancy. Use the SQUEEZE tool in PLATON to model diffuse solvent .

- Data Validation : Cross-reference NMR assignments with 2D experiments (e.g., HSQC, HMBC) to confirm connectivity. For example, ambiguous NOESY signals in crowded aromatic regions may require selective deuteration .

Q. What strategies are effective for studying structure-activity relationships (SAR) of pyrazole derivatives with trifluoroethyl substituents?

- Methodological Answer :

- Analog Synthesis : Replace the trifluoroethyl group with other electron-withdrawing groups (e.g., —CF₂CF₃ or —CN) to evaluate steric/electronic effects on bioactivity .

- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interactions. For instance, the trifluoroethyl group in similar compounds enhances metabolic stability by reducing CYP450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。